![molecular formula C14H11N3OS2 B249629 2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249629.png)
2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is of particular interest to researchers due to its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of 2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can have several biochemical and physiological effects. For example, it has been shown to reduce the expression of certain genes that are involved in cancer cell growth. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells in vitro. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide. One area of research is to further investigate its mechanism of action and how it can be optimized for use in therapeutic applications. Additionally, studies could be conducted to determine its potential use in other fields, such as agriculture or materials science. Finally, research could be conducted to develop new synthesis methods that are more efficient or environmentally friendly.
Synthesemethoden
The synthesis of 2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-naphthalenethiol with 2-bromoacetamide in the presence of potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide has been the subject of several studies due to its potential applications in various fields. One area of research is its potential use as a therapeutic agent in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, making it a promising candidate for further research.
Eigenschaften
Molekularformel |
C14H11N3OS2 |
---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
2-naphthalen-2-ylsulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H11N3OS2/c18-13(16-14-17-15-9-20-14)8-19-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9H,8H2,(H,16,17,18) |
InChI-Schlüssel |
ZWMFICLHTAYZJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=NN=CS3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=NN=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.